molecular formula C15H21NO3 B2651801 N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide CAS No. 2411257-15-1

N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide

Cat. No. B2651801
CAS RN: 2411257-15-1
M. Wt: 263.337
InChI Key: PMKIQBHIVUOYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide, also known as TMM, is a chemical compound that has been widely used in scientific research due to its unique properties. TMM belongs to the class of amides and has a molecular formula of C15H21NO3.

Mechanism of Action

N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, which results in an increase in acetylcholine levels in the synaptic cleft. The increased levels of acetylcholine enhance cholinergic neurotransmission, which can have various physiological and pathological effects.
Biochemical and Physiological Effects
N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has been shown to have various biochemical and physiological effects. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has been shown to enhance muscle strength in animal models of myasthenia gravis.

Advantages and Limitations for Lab Experiments

N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has several advantages for lab experiments. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is a potent and selective inhibitor of acetylcholinesterase, which makes it an ideal tool for studying the role of acetylcholinesterase in various physiological and pathological processes. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is also relatively easy to synthesize and can be obtained in large quantities. However, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has some limitations for lab experiments. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide can be toxic at high concentrations, which can limit its use in some experiments. Additionally, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide can be expensive to synthesize, which can limit its availability for some researchers.

Future Directions

There are several future directions for the use of N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide in scientific research. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has shown promise as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and myasthenia gravis. Further research is needed to determine the optimal dosage and administration route for N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide in these conditions. Additionally, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide can be modified to improve its pharmacokinetic properties, which can enhance its efficacy and reduce its toxicity. Finally, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide can be used as a tool to study the role of acetylcholinesterase in other physiological and pathological processes, such as neuromuscular junction transmission and synaptic plasticity.
Conclusion
In conclusion, N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is a chemical compound that has been widely used in scientific research due to its unique properties. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is a potent inhibitor of acetylcholinesterase and has been used to study the role of acetylcholinesterase in various physiological and pathological processes. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has several advantages for lab experiments, including its potency and selectivity, but also has some limitations, including its toxicity and cost. There are several future directions for the use of N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide in scientific research, including its use as a therapeutic agent and as a tool to study the role of acetylcholinesterase in other processes.

Synthesis Methods

N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,2-dimethylpropionyl chloride with 4-(oxiran-2-ylmethoxy)aniline to form 2,2-dimethyl-N-(4-(oxiran-2-ylmethoxy)phenyl)propanamide. The second step involves the reaction of the intermediate product with trimethylamine to form N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has been widely used in scientific research due to its unique properties. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has been used to study the role of acetylcholinesterase in various physiological and pathological processes, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

properties

IUPAC Name

N,2,2-trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)14(17)16(4)11-5-7-12(8-6-11)18-9-13-10-19-13/h5-8,13H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKIQBHIVUOYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)C1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.